molecular formula C14H13ClO3 B1392587 2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione CAS No. 14006-75-8

2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione

Cat. No. B1392587
CAS RN: 14006-75-8
M. Wt: 264.7 g/mol
InChI Key: WMRJNLDQSOKKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione” is a chemical compound with the molecular formula C14H13ClO3 . It is a derivative of cyclohexanedione .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . The synthesis was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione”, also known as eldervitinib:

Synthesis of Fused Pyran Derivatives

A scientific paper discusses multi-component reactions of cyclohexan-1,3-diketones to produce fused pyran derivatives. These derivatives have shown antiproliferative activities and inhibit tyrosine kinases and Pim-1 kinase, which are relevant in cancer research .

Ketamine Synthesis

Although not directly related to eldervitinib, there is research on the synthesis of ketamine, which shares a similar structure. The research focuses on developing a new and efficient protocol for ketamine synthesis using hydroxy ketone intermediates .

Mechanism of Action

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c15-10-6-4-9(5-7-10)14(18)8-11-12(16)2-1-3-13(11)17/h4-7,11H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRJNLDQSOKKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione
Reactant of Route 2
2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione
Reactant of Route 3
2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione
Reactant of Route 4
2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione
Reactant of Route 5
2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione
Reactant of Route 6
2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione

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